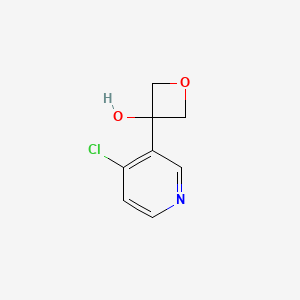
Phenylbis(2-methylphenyl)phosphine
Overview
Description
Phenylbis(2-methylphenyl)phosphine is a useful research compound. Its molecular formula is C20H19P and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenylbis(2-methylphenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylbis(2-methylphenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Auration of Aryl Phosphines
- Phenylbis(2-methylphenyl)phosphine reacts with tris[(triphenylphosphine)aurio(I)]oxonium to form air-stable phosphonium compounds. This process is significant in the field of inorganic chemistry, particularly in the study of metal-phosphine interactions (Schmidbaur et al., 1992).
Pseudorotation in Monocyclic Oxyphosphoranes
- Phenylbis[2-methyl-1-butoxy]phosphine undergoes reaction with butanedione to produce dioxaphopholene derivatives, demonstrating important aspects of phosphine chemistry in stereochemistry and phosphorus ligand behavior (Denney et al., 1988).
Carbonylrhodium Complexes with Pyridylphosphines
- Various pyridylphosphines, including phenylbis(2-pyridyl)-phosphine, have been used to form complexes with carbonylrhodium. These complexes are investigated for their spectral and chemical properties, contributing to the understanding of transition metal chemistry (Wajda-Hermanowicz & Pruchnik, 1988).
Reactivity with Ruthenium Carbonyl
- N-Heterocyclic carbene-functionalized phosphines, related to phenylbis(2-methylphenyl)phosphine, react with ruthenium carbonyl to form novel compounds. This reaction demonstrates the versatility of phosphine ligands in organometallic chemistry (Cabeza et al., 2012).
Catalysis in Arylation Reactions
- In the field of catalysis, biphenyl-based phosphines (related to phenylbis(2-methylphenyl)phosphine) have been effectively used as ligands for palladium-catalyzed arylation reactions, showcasing the role of phosphines in facilitating organic transformations (Nadri et al., 2009).
Formation of α-Aryl Ketones
- Bulky, electron-rich phosphines, including phenylbis derivatives, when combined with palladium acetate, catalyze the α-arylation of ketones. This highlights the significance of phosphine ligands in fine-tuning the activity and selectivity of metal-catalyzed reactions (Fox et al., 2000).
Suzuki Coupling of Aryl Halides
- Phosphines such as P(o-C6H4C6H4Me)Ph2, related to phenylbis(2-methylphenyl)phosphine, have been used in Suzuki coupling reactions. These reactions are crucial in the synthesis of complex organic molecules and in the development of pharmaceuticals (Joshaghani et al., 2007).
Modeling of [FeFe]-Hydrogenases
- Phosphine-substituted diiron 1,2-dithiolate complexes, which include derivatives of phenylbis phosphines, serve as models for the active site of [FeFe]-hydrogenases. This research aids in understanding the structure and function of these important biological catalysts (Yan et al., 2019).
Synthesis of P-Stereogenic Diarylphosphinites
- The reaction of phenyl(2,4,6-trimethylphenyl)phosphine with benzoquinones, closely related to phenylbis(2-methylphenyl)phosphine, leads to the synthesis of enantioselective phosphinites, furthering the field of asymmetric synthesis and chiral chemistry (Huang et al., 2014).
properties
IUPAC Name |
bis(2-methylphenyl)-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOQUXGRAKYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



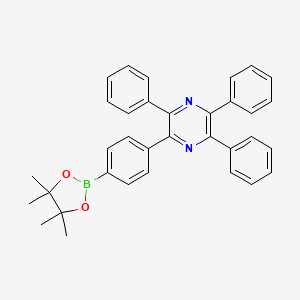
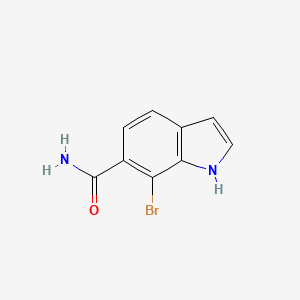
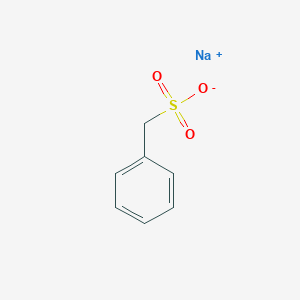
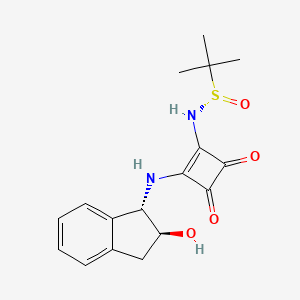
![(4aS,7S)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide](/img/structure/B8224141.png)



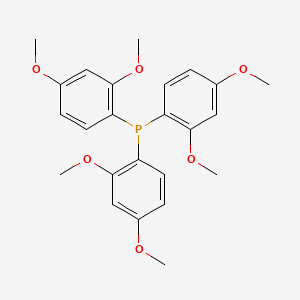
![Phosphine, [2-(1-methylethyl)phenyl]diphenyl-](/img/structure/B8224183.png)
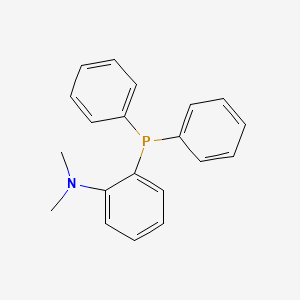
![(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8224191.png)

